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Maltose

Cat. No.: B089879
CAS No.: 133-99-3
M. Wt: 342.30 g/mol
InChI Key: GUBGYTABKSRVRQ-QUYVBRFLSA-N
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Description

Significance of Maltose (B56501) as a Biological Disaccharide

This compound is a significant biological disaccharide primarily due to its role as an intermediate in the digestion of starch, one of the most abundant polysaccharides in plants. researchgate.net In animals, the process of starch digestion begins in the mouth with the action of salivary amylase and continues in the small intestine, where pancreatic amylase breaks down starch into this compound and other small oligosaccharides. pnas.org The intestinal enzyme maltase-glucoamylase then hydrolyzes this compound into two molecules of glucose, which are readily absorbed into the bloodstream to be used as a primary source of energy for cellular processes. pnas.orgquora.com

In the realm of microbiology, this compound serves as a vital carbon and energy source for many microorganisms, including yeast and bacteria. youtube.com The fermentation of this compound by yeast is a cornerstone of the brewing and baking industries, leading to the production of ethanol (B145695) and carbon dioxide. youtube.com

The biological importance of this compound is further highlighted by its function in germinating seeds. As seeds sprout, they break down their stored starch reserves into this compound, which then provides the necessary energy for the growing plant embryo. wikipedia.org

Evolution of this compound Metabolism and Transport Systems

The metabolic pathways and transport systems for this compound are highly conserved across a wide range of organisms, from bacteria to humans, suggesting a shared evolutionary origin. rsc.org The enzymes responsible for this compound hydrolysis, known as maltases, belong to the α-glucosidase family. Phylogenetic analyses of these enzymes, such as maltase-glucoamylase and sucrase-isomaltase in mammals, reveal a common ancestry and a history of gene duplication and functional diversification. researchgate.netnih.gov For instance, in the yeast Saccharomyces cerevisiae, the MALS gene family, which encodes α-glucosidases, has evolved through repeated gene duplications, leading to enzymes with specialized substrate specificities for different α-glucosides, including this compound. nih.govnih.gov

The transport of this compound across cellular membranes is facilitated by specific transport proteins. In prokaryotes like Escherichia coli, the this compound transport system is a well-studied example of an ATP-binding cassette (ABC) transporter. pnas.orgnih.gov This system consists of a periplasmic this compound-binding protein (MBP) and a membrane-associated transporter complex (MalFGK2). pnas.orgnih.gov Structural and functional studies of this system have provided significant insights into the mechanism of ABC transporters. pnas.orgyoutube.com

In eukaryotes, such as yeast, this compound transport is also mediated by specific permeases. nih.gov Comparative genomics and proteomics studies continue to unveil the diversity and adaptation of this compound utilization systems in various organisms. helsinki.fiasm.org The evolutionary conservation of these systems underscores the fundamental importance of this compound as a nutrient source throughout the biological world. rsc.org

Current Research Frontiers in this compound Biochemistry

Modern biochemical research continues to explore novel aspects of this compound metabolism and its applications. A significant area of investigation is the use of this compound in synthetic biology and biotechnology. Researchers are designing in vitro synthetic enzymatic biosystems that utilize this compound as a substrate for the production of bioelectricity and value-added biochemicals. nih.govnih.gov These cell-free systems offer advantages over traditional microbial fermentation, such as higher product yields and faster reaction rates. nih.gov

Another frontier of research involves the intricate regulatory roles of this compound in cellular processes. For example, studies in certain strains of Saccharomyces cerevisiae have shown that high intracellular concentrations of this compound can induce cell death, a phenomenon with implications for metabolic engineering and industrial fermentation processes. mdpi.com

Furthermore, advanced structural biology techniques are providing unprecedented detail into the mechanisms of this compound transport proteins. High-resolution crystal structures of the E. coli this compound transporter in various conformational states have elucidated the atomic basis of how the energy from ATP hydrolysis is coupled to the translocation of this compound across the cell membrane. pnas.orgnih.govresearchgate.net These structural insights not only deepen our understanding of nutrient transport but also have broader implications for understanding the function of other ABC transporters involved in processes like multidrug resistance. mdpi.com

The role of this compound in health and disease is also an active area of research. While genetic deficiencies in maltase are rare, understanding the metabolism of disaccharides like this compound is crucial for managing various metabolic and digestive disorders. nih.govalgoreducation.com

Data Tables

PropertyValue
Chemical Formula C12H22O11
Molar Mass 342.30 g/mol
Synonyms Maltobiose, Malt Sugar
Structure Disaccharide of two α-D-glucose units
Glycosidic Bond α-1,4

Table 1: Chemical and Physical Properties of this compound

OrganismTransport SystemKey Components
Escherichia coliABC TransporterThis compound-binding protein (MBP), MalF, MalG, MalK
Saccharomyces cerevisiaePermeaseVarious MAL transporters

Table 2: Examples of this compound Transport Systems in Different Organisms

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H22O11 B089879 Maltose CAS No. 133-99-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol
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InChI

InChI=1S/C12H22O11/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h3-20H,1-2H2/t3-,4-,5-,6+,7-,8-,9-,10-,11-,12-/m1/s1
Source PubChem
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InChI Key

GUBGYTABKSRVRQ-QUYVBRFLSA-N
Source PubChem
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Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O
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Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O)CO)O)O)O)O
Source PubChem
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Molecular Formula

C12H22O11
Record name maltose
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DSSTOX Substance ID

DTXSID901318570
Record name beta-Maltose
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Molecular Weight

342.30 g/mol
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Physical Description

White odorless crystals; [Mallinckrodt Baker MSDS]
Record name Maltose
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CAS No.

133-99-3, 69-79-4
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Maltose Metabolism and Catabolism

Enzymatic Hydrolysis Pathways

The catabolism of maltose (B56501) primarily occurs through enzymatic hydrolysis, where specific enzymes cleave the glycosidic bonds, releasing monosaccharide units. These pathways are vital for energy generation and the supply of glucose for other metabolic processes.

Alpha-Amylase and Beta-Amylase Roles in Starch Degradation to this compound

Starch, a complex polysaccharide, is a primary source of this compound in many biological contexts. Its degradation is initiated by amylases, a class of enzymes that hydrolyze glycosidic linkages within starch molecules. Alpha-amylase (EC 3.2.1.1) is an endo-acting enzyme that cleaves internal α-1,4-glucosidic bonds in starch, glycogen (B147801), and related polysaccharides, producing a mixture of dextrins, oligosaccharides, and this compound wikipedia.orgbeerandbrewing.com. It can attack starch granules and progressively degrades them into various sugars, including this compound beerandbrewing.com. This enzyme is found in diverse organisms, including humans (e.g., in saliva) and plants wikipedia.orgbeerandbrewing.com.

Beta-amylase (EC 3.2.1.2), in contrast, is an exo-acting enzyme that hydrolyzes α-1,4-glucosidic linkages from the non-reducing ends of polyglucan chains, successively removing this compound units wikipedia.orgnih.gov. This enzyme acts on starch, glycogen, and related polysaccharides and oligosaccharides, yielding beta-maltose through an inversion mechanism wikipedia.org. Beta-amylase is prevalent in plants, bacteria, and fungi, and its activity is particularly significant during seed germination, where it breaks down starch into this compound, contributing to the sweet flavor of ripe fruit wikipedia.orgmegazyme.com. While historically thought to require prior digestion by other amylolytic enzymes, recent studies indicate that beta-amylase plays a major role in transitory starch breakdown nih.gov.

Maltase (Alpha-Glucosidase) Activity in this compound Hydrolysis

Maltase, also known as alpha-glucosidase (EC 3.2.1.20), is a family of enzymes that catalyze the hydrolysis of the disaccharide this compound into two molecules of glucose wikipedia.orgtaylorandfrancis.combyjus.comresearchgate.net. This enzyme is widely distributed, found in plants, bacteria, yeast, humans, and other vertebrates wikipedia.orgbyjus.com. In humans, maltase activity is primarily located at the brush border membrane of enterocytes in the small intestine, where it plays a critical role in the final stages of carbohydrate digestion and absorption byjus.comworthington-biochem.com.

Maltase enzymes exhibit specificity towards terminal, non-reducing α-D-glucose residues worthington-biochem.commegazyme.comqmul.ac.uk. Their primary target is the α-(1→4) glucosidic linkage present in this compound, which they hydrolyze to release D-glucose wikipedia.orgbyjus.comresearchgate.net. While highly specific for α-1,4-linked glucose residues, some alpha-glucosidases can also cleave α-1,2 and α-1,3 bonds at a much slower rate worthington-biochem.com. The rate of hydrolysis by alpha-glucosidase generally decreases with increasing substrate size worthington-biochem.com.

Maltase-glucoamylase (MGAM; EC 3.2.1.20 and EC 3.2.1.3) is a bifunctional enzyme that is crucial for the digestion of dietary starches wikipedia.orgnih.govontosight.aipnas.org. It is an alpha-glucosidase digestive enzyme composed of two catalytic subunits, each with differing substrate specificities wikipedia.org. The N-terminal catalytic domain of maltase-glucoamylase exhibits the highest activity against this compound, while its C-terminal domain possesses broader substrate specificity and activity against glucose oligomers wikipedia.org. In the small intestine, MGAM works synergistically with sucrase-isomaltase and alpha-amylase to ensure the complete digestion of various dietary starches wikipedia.org. This enzyme hydrolyzes α-1,4-glycosidic bonds in starch and oligosaccharides, yielding glucose ontosight.ai. It is essential for the digestion of plant-derived starches in humans wikipedia.orgwikipedia.org.

This compound Phosphorylase Pathways

This compound phosphorylase (EC 2.4.1.8) represents an alternative pathway for this compound catabolism, distinct from hydrolytic cleavage. This enzyme catalyzes the phosphorolysis of this compound in the presence of inorganic phosphate (B84403), leading to the formation of D-glucose and beta-D-glucose 1-phosphate uniprot.orggenome.jpsigmaaldrich.comontosight.ai. This reaction is reversible, meaning the enzyme can also facilitate the synthesis of this compound from glucose-1-phosphate and glucose ontosight.ai. This compound phosphorylase activity is particularly significant in various microorganisms, where it contributes to the efficient utilization of this compound as a carbon source and plays a role in glycogen metabolism through its product, glucose-1-phosphate ontosight.ainih.gov.

Disproportionating Enzyme (DPE2) in this compound Processing

Disproportionating enzyme 2 (DPE2; EC 2.4.1.25) is a cytosolic glucosyltransferase that plays a critical role in this compound processing, particularly in plants. DPE2 transfers one glucosyl residue from this compound to an acceptor molecule, typically a cytosolic heteroglycan, and simultaneously releases the other glucosyl residue as free glucose nih.govnih.govresearchgate.net. This enzyme is an essential component of the pathway that converts starch to sucrose (B13894) and supports cellular metabolism in leaves during the night nih.govresearchgate.netosti.gov. This compound, often exported from chloroplasts as a major product of starch degradation, enters the cytosol and is further metabolized by DPE2 nih.govresearchgate.netosti.gov. Studies suggest that DPE2, along with maltase, can act in concert to accommodate this compound processing in the cytosol nih.govfrontiersin.org.

Metabolic Fates of Glucose from this compound Hydrolysis

The initial step in this compound catabolism is its hydrolysis into two glucose molecules. This reaction is catalyzed by the enzyme maltase, also known as alpha-glucosidase, which specifically cleaves the α-1,4-glycosidic bond. ontosight.aiontosight.aistudysmarter.co.uk Once produced, these glucose molecules can enter several metabolic pathways. ontosight.ai

Integration into Glycolytic Pathways

Following hydrolysis, the resulting glucose molecules are absorbed into the bloodstream (in humans) or transported into cells. ontosight.ai Once inside the cell, glucose can be channeled into glycolysis, a central metabolic pathway that converts glucose into pyruvate. ontosight.aiontosight.ainih.gov Glycolysis generates energy in the form of adenosine (B11128) triphosphate (ATP) and nicotinamide (B372718) adenine (B156593) dinucleotide (NADH). ontosight.ainih.gov In yeast, this compound is transported into the cell and then hydrolyzed by intracellular maltase into two glucose units, which are subsequently directed through the glycolytic pathway. ftb.com.hrresearchgate.net

Glucose-6-Phosphate Conversion

A crucial step in glucose metabolism is its phosphorylation. Free glucose within cells is rapidly phosphorylated on the sixth carbon by glucokinase (or hexokinase IV), producing glucose-6-phosphate (G6P) while consuming one ATP molecule. nih.gov This phosphorylation traps glucose within the cell, as G6P cannot easily cross the cell membrane. nih.gov G6P is a central hub in carbohydrate metabolism, acting as an intermediate for various pathways, including glycolysis, the pentose (B10789219) phosphate pathway, and glycogen synthesis. nih.gov

In some cases, such as in certain Streptococcus species, this compound can be transported into cells and then mediated by the MalQ protein (4-alpha-glucanotransferase) to produce glucose and maltooligosaccharides. nih.gov The glucose can then be phosphorylated to glucose-6-phosphate, which enters the glycolysis pathway. nih.gov Another pathway for this compound conversion to G6P involves this compound phosphorylase (MP), which phosphorylates this compound to yield β-glucose 1-phosphate (β-G1P) and glucose. nih.govresearchgate.net The β-G1P is then converted to G6P by β-phosphoglucomutase (β-PGM), while the free glucose is phosphorylated by polyphosphate glucokinase (PPGK) to also yield G6P. nih.govresearchgate.net This enzymatic module allows for the stoichiometric conversion of one this compound molecule into two G6P molecules. nih.gov

This compound/Maltodextrin (B1146171) System Regulation

The metabolism of this compound and maltodextrins is tightly regulated to ensure efficient energy production and adaptation to available carbon sources. ontosight.ai This regulation occurs at multiple levels, including gene expression and the activity of key enzymes.

Gene Regulation of this compound Metabolism (e.g., mal genes)

In bacteria like Escherichia coli, the genes involved in this compound and maltodextrin catabolism are organized into a regulon, known as the mal regulon. wikipedia.org This system is primarily controlled by the mal genes, which typically include those encoding for this compound permease (for transport), maltase (for hydrolysis), and regulatory proteins. nih.govasm.org In Saccharomyces cerevisiae (yeast), this compound metabolism requires the presence of at least one of five independent MAL loci (MAL1, MAL2, MAL3, MAL4, and MAL6). ftb.com.hrresearchgate.net Each active MAL locus comprises three genes: two structural genes encoding intracellular maltase and a this compound transport protein, and a third gene encoding a positive regulatory protein. ftb.com.hrresearchgate.netnih.gov The transcription of these genes is strongly induced by this compound. ftb.com.hr

Transcriptional Activators and Repressors (e.g., MalT, MalR)

Regulation of the mal regulon involves specific transcriptional activators and repressors. In Escherichia coli, the system is positively regulated by MalT, a specific transcriptional activator. wikipedia.orgcaister.comwizeprep.comnih.gov MalT, along with the inducer maltotriose (B133400) and ATP, is essential for mal gene transcription. caister.comnih.gov The activity of MalT is influenced by two regulatory circuits: a positive one involving maltotriose and a negative one involving several proteins. nih.gov MalT can be inactivated by interactions with proteins such as MalK (an ABC subunit of the maltodextrin transport system), MalY (an enzyme with cystathionase activity), and Aes (an acetyl esterase). caister.comnih.gov MalY, for instance, acts as a negative effector by competing with maltotriose binding, thereby inhibiting MalT's transcriptional activity and likely stabilizing it in an inactive form. nih.gov

In contrast, in many Gram-positive bacteria, such as Streptococcus pneumoniae, this compound catabolism is regulated differently, often via a transcriptional repressor called MalR, which belongs to the LacI repressor family. wikipedia.orgnih.govplos.org MalR represses the expression of the mal regulon in the absence of this compound. plos.org When this compound is present, it binds to the regulatory protein (activator in E. coli, or relieves repression by MalR in S. pneumoniae), causing a conformational change that allows it to bind DNA and promote transcription. wizeprep.com

Glucose Repression of this compound Metabolism

Glucose repression is a key regulatory mechanism that controls the synthesis of enzymes involved in the metabolism of alternative carbon sources, including this compound, in the presence of glucose. ftb.com.hrfrontiersin.org In Saccharomyces cerevisiae, the expression of MAL genes, which encode this compound permease and maltase, is repressed by glucose. ftb.com.hrfrontiersin.org The presence of glucose affects the transcription of regulatory genes like MAL63 and the formation of active conformations of Mal63. ftb.com.hr This repression negatively impacts the utilization of this compound. frontiersin.org

The glucose signal is transferred through a protein phosphorylation cascade involving hexokinase PII (Hxk2) and protein phosphatase type-1 (Reg1-Glc7). ftb.com.hr The general glucose repression pathway involves the Snf1 protein kinase, which acts on Mig1 protein, a DNA-binding transcriptional repressor of SUC2, GAL, and MAL genes. ftb.com.hr The complex interaction between the Mig1 complex and MAL-activator proteins, such as Mal63, is a major step in the specific glucose repression of this compound metabolism. ftb.com.hr Studies have shown that disrupting the MIG1 gene can partly alleviate glucose repression of MAL gene expression in Saccharomyces cerevisiae. nih.gov In E. coli, malT is also under catabolite repression, controlled by the cAMP/CAP complex. wikipedia.orgcaister.com Additionally, the global regulator Mlc acts as a repressor for malT transcription, with its activity controlled by the transport status of the glucose-specific enzyme EIICB of the PTS system. caister.com

Post-Translational Regulation of this compound Metabolizing Enzymes

Post-translational modifications (PTMs) are crucial mechanisms that fine-tune the activity, stability, and localization of enzymes involved in this compound metabolism, allowing for rapid cellular responses to changing environmental conditions. While specific examples of PTMs solely focused on this compound metabolizing enzymes are less extensively documented compared to transcriptional regulation, general principles of PTMs apply.

Enzymes like maltase (alpha-glucosidase) and various amylases, which are central to this compound production and breakdown, can be subject to PTMs such as phosphorylation, acetylation, and ubiquitination. Phosphorylation, for instance, can alter enzyme conformation, affecting substrate binding affinity or catalytic efficiency. It can also serve as a signal for protein degradation or subcellular relocation. Acetylation, particularly of lysine (B10760008) residues, can influence enzyme activity and protein-protein interactions. Ubiquitination, on the other hand, often targets proteins for proteasomal degradation, thereby controlling enzyme abundance within the cell.

For example, in plants, the activity of enzymes involved in starch degradation, which produces this compound, can be influenced by phosphorylation. While direct evidence for post-translational regulation of specific this compound-metabolizing enzymes is still an active area of research, it is understood that such modifications contribute to the dynamic control of carbon flow in response to light, circadian rhythms, and stress conditions.

Comparative this compound Metabolism Across Organisms

The metabolic pathways for this compound exhibit considerable diversity across different biological kingdoms, reflecting evolutionary adaptations to varied dietary sources and energy requirements.

In Bacteria (e.g., E. coli, S. mutans, Actinoplanes sp.)

In bacteria, this compound metabolism is often tightly regulated to optimize carbon utilization. Escherichia coli, a well-studied bacterium, employs a sophisticated system for this compound uptake and catabolism. This compound is transported into the cell primarily by the ATP-binding cassette (ABC) transporter system, MalFGK2, which involves the periplasmic this compound-binding protein (MalE) uea.ac.uk. Once inside the cell, this compound and longer maltodextrins are metabolized by a suite of enzymes. Maltodextrin phosphorylase (MalP) cleaves glucose units from maltodextrins, producing glucose-1-phosphate. Amylomaltase (MalQ), a 4-α-glucanotransferase, disproportionates maltodextrins, generating shorter oligosaccharides and glucose uea.ac.uk. The mal operon, encoding these transport and metabolic enzymes, is under the positive control of the transcriptional activator MalT, which is activated by maltotriose uea.ac.uk.

Streptococcus mutans, a primary etiological agent of dental caries, also metabolizes this compound. Its ability to utilize various carbohydrates, including this compound, contributes to its virulence. This compound is transported into the cell and then hydrolyzed by intracellular α-glucosidases to glucose, which is subsequently fermented to produce lactic acid, contributing to tooth demineralization.

In Actinoplanes species, which are known for producing various enzymes, this compound metabolism might involve specific amylases or transglucosidases that break down starch into this compound and other malto-oligosaccharides. These organisms often thrive in environments rich in complex carbohydrates, and their this compound metabolic pathways are adapted for efficient utilization of such substrates.

Table 1: Key Enzymes and Transporters in Bacterial this compound Metabolism (E. coli)

Enzyme/TransporterFunctionPubChem CID (Example for E. coli)
MalFGK2This compound ABC transporter complexN/A (Complex)
MalEPeriplasmic this compound-Binding ProteinN/A (Protein)
MalPMaltodextrin PhosphorylaseN/A (Enzyme)
MalQAmylomaltase (4-α-glucanotransferase)N/A (Enzyme)
MalTTranscriptional ActivatorN/A (Protein)

In Yeast (Saccharomyces cerevisiae)

Saccharomyces cerevisiae, commonly known as baker's or brewer's yeast, relies heavily on this compound metabolism, especially in industrial fermentations. This compound is transported into the yeast cell via specific this compound/proton symporters encoded by the MAL genes ftb.com.hroup.comnih.govresearchgate.net. There are five known MAL loci (MAL1, MAL2, MAL3, MAL4, and MAL6), each typically containing three genes: a this compound permease gene (MALx1), an intracellular maltase (α-glucosidase) gene (MALx2), and a positive regulatory gene (MALx3) ftb.com.hroup.comnih.govmdpi.com.

Once inside the cell, this compound is hydrolyzed by intracellular maltase (α-glucosidase, EC 3.2.1.20) into two molecules of glucose ftb.com.hrnih.govwikipedia.org. These glucose molecules then enter the glycolytic pathway to produce energy. The metabolism of this compound in S. cerevisiae is subject to complex regulation, including induction by this compound, glucose repression, and glucose inactivation ftb.com.hrnih.gov. Glucose repression, a form of carbon catabolite repression, significantly inhibits the expression of MAL genes and the activity of this compound permease ftb.com.hrnih.govnih.gov.

Table 2: Key Components of this compound Metabolism in Saccharomyces cerevisiae

ComponentFunctionPubChem CID (Example for S. cerevisiae)
MALx1This compound Permease (Transporter)N/A (Protein)
MALx2Maltase (α-glucosidase)N/A (Enzyme)
MALx3Transcriptional ActivatorN/A (Protein)
This compoundSubstrate6255
GlucoseProduct5793

In Plants (e.g., Starch Breakdown, Chloroplast Export)

In plants, this compound is a crucial intermediate in the breakdown of transitory starch, which is synthesized in chloroplasts during the day and degraded at night to provide carbon for plant growth and respiration psu.eduresearchgate.netnih.govunt.edu. The primary enzyme responsible for producing this compound from starch in chloroplasts is β-amylase, which releases β-maltose from the non-reducing ends of α-1,4-glucan chains frontiersin.orgnih.govoup.comoup.com.

This compound, along with glucose, is then exported from the chloroplast to the cytosol psu.eduresearchgate.netfrontiersin.orgoup.comresearchgate.netresearchgate.netoup.com. The major transporter for this compound across the chloroplast inner envelope membrane is the this compound Excess Protein 1 (MEX1) psu.eduresearchgate.netfrontiersin.orgoup.comoup.comosti.govebi.ac.uknih.govnih.govuniprot.org. A plastidial glucose transporter (pGlcT) also facilitates glucose export researchgate.netfrontiersin.orgoup.comosti.gov.

In the cytosol, this compound is further metabolized. The cytosolic disproportionating enzyme 2 (DPE2), a 4-α-glucanotransferase, plays a central role by transferring a glucosyl unit from this compound to a soluble heteroglycan, releasing free glucose uea.ac.ukresearchgate.netfrontiersin.orgoup.comoup.comnih.govnih.gov. This glucose can then be phosphorylated by hexokinase and enter central metabolic pathways like glycolysis or be used for sucrose synthesis oup.com. The expression of genes involved in starch degradation and this compound metabolism in plants shows strong diurnal and circadian rhythms, highlighting the tight regulation of this pathway in response to light and darkness psu.eduresearchgate.netnih.govnih.gov.

Table 3: Key Enzymes and Transporters in Plant this compound Metabolism

Enzyme/TransporterFunctionPubChem CID (Example for Arabidopsis thaliana)
β-AmylaseProduces this compound from starchN/A (Enzyme)
MEX1Chloroplast this compound TransporterN/A (Protein)
pGlcTPlastidial Glucose TransporterN/A (Protein)
DPE2Cytosolic Disproportionating Enzyme 2N/A (Enzyme)
HexokinasePhosphorylates glucoseN/A (Enzyme)
This compoundSubstrate/Product6255
GlucoseProduct5793

In Human and Animal Digestion

In humans and other animals, this compound is primarily encountered as a product of starch digestion in the gastrointestinal tract opentextbc.calumenlearning.combritannica.comstudysmarter.co.ukbbc.co.ukoregonstate.education. Dietary starch, a complex carbohydrate, is initially broken down by salivary amylase in the mouth and pancreatic amylase in the small intestine into smaller oligosaccharides, including this compound, maltotriose, and limit dextrins opentextbc.calumenlearning.comstudysmarter.co.ukbbc.co.ukoregonstate.educationcolostate.edubyjus.com.

The final hydrolysis of this compound occurs at the brush border of the small intestinal enterocytes opentextbc.calumenlearning.comcolostate.edubyjus.comuw.edu. Here, several brush border enzymes, collectively referred to as maltases (α-glucosidases), catalyze the hydrolysis of this compound into two glucose molecules wikipedia.orgopentextbc.calumenlearning.combritannica.comstudysmarter.co.ukcolostate.edubyjus.comuw.eduwikipedia.org. The two primary enzymes responsible for this compound breakdown in humans are maltase-glucoamylase (MGAM) and sucrase-isomaltase (SI) wikipedia.orgcolostate.eduwikipedia.org. The maltase site of MGAM hydrolyzes terminal α-1,4-linked D-glucose residues from this compound, while the sucrase site of SI also possesses maltase activity wikipedia.orgcolostate.edu. The resulting glucose molecules are then absorbed across the intestinal epithelium into the bloodstream, where they are transported to various cells for energy production or stored as glycogen opentextbc.calumenlearning.combritannica.combyjus.comwikipedia.org.

Table 4: Key Enzymes in Human and Animal this compound Digestion

EnzymeFunctionPubChem CID (Example for Human)
Salivary AmylaseInitial starch breakdown to this compoundN/A (Enzyme)
Pancreatic AmylaseStarch breakdown to this compoundN/A (Enzyme)
Maltase-Glucoamylase (MGAM)Hydrolyzes this compound to glucoseN/A (Enzyme)
Sucrase-Isomaltase (SI)Hydrolyzes this compound to glucoseN/A (Enzyme)
This compoundSubstrate6255
GlucoseProduct5793

Maltose Transport Systems

Mechanisms of Transmembrane Maltose (B56501) Transport

The movement of this compound across biological membranes is primarily achieved through active transport, which requires energy, and, in some cases, facilitated diffusion. In bacteria, the this compound/maltodextrin (B1146171) transport system is a well-characterized example of active transport, specifically an ATP-binding cassette (ABC) transporter, which actively imports this compound into the cell avivasysbio.com.

ATP-Binding Cassette (ABC) Transporters

ATP-binding cassette (ABC) transporters are a large family of membrane proteins that utilize the energy derived from ATP hydrolysis to translocate a wide array of substrates across biological membranes uniprot.orgorigene.com. In prokaryotes, these transporters are vital for nutrient uptake, including this compound and other maltodextrins origene.comorigene.com. The this compound transport system in Escherichia coli (often referred to as MalFGK2) serves as a prototype for understanding the fundamental mechanisms of ABC transporters origene.com. This complex system ensures the unidirectional import of this compound into the cytoplasm.

A key component of the bacterial this compound ABC transport system is the periplasmic this compound-Binding Protein (MBP), also known as MalE origene.comorigene.com. MBP (UniProtKB: P0AEX9) is a monomeric protein with an approximate molecular mass of 42.5 kilodaltons. Its structure consists of two distinct globular domains connected by three short polypeptide segments. These two domains are separated by a deep groove that forms the this compound/maltodextrin binding site.

Upon binding this compound, MBP undergoes a significant conformational change, resembling a "Venus Fly-Trap" mechanism, where the two domains close around the sugar molecule, securely enclosing it. This transition from an open (apo) to a closed (holo) conformation is crucial for its function. MBP's primary role is to bind this compound in the periplasm and deliver it to the integral membrane components of the ABC transporter, thereby initiating the transport cycle and stimulating the transporter's ATPase activity origene.com.

The coupling of ATP hydrolysis to substrate translocation in ABC transporters involves a series of concerted conformational changes within the transporter complex origene.comorigene.com. In the this compound transporter, both the binding of this compound-loaded MBP and ATP are essential to induce these changes origene.com. The transporter cycles between an inward-facing state, where the substrate translocation pathway is accessible from the cytoplasm, and an outward-facing state, where it is exposed to the periplasm uniprot.orgorigene.comorigene.com.

When this compound-bound MBP interacts with the MalFGK2 complex, it triggers a conformational change that promotes the closure of the MalK dimer, bringing the nucleotide-binding domains (NBDs) closer together origene.com. This closure is concomitant with the reorientation of the transmembrane domains (TMDs) from an inward-facing to an outward-facing configuration, allowing this compound to be transferred from MBP to a temporary binding site within the transporter origene.com. ATP hydrolysis, catalyzed by the MalK subunits, is then required to reset the transporter back to its inward-facing, resting state, releasing this compound into the cell's cytoplasm and allowing for the dissociation of ADP and MBP. The chemical transition state for ATP hydrolysis does not induce further structural rearrangements; it is primarily a chemical step for hydrolysis origene.com.

The Escherichia coli this compound ABC transporter is a multi-protein complex comprising four main protein components:

MalE (this compound-Binding Protein, MBP) : A periplasmic protein responsible for binding this compound and delivering it to the membrane-bound transporter origene.comorigene.com.

MalF (Transmembrane Protein) : An integral inner membrane protein (UniProtKB: P02916) that, along with MalG, forms the substrate translocation pathway origene.comorigene.com. MalF is predicted to traverse the membrane eight times and plays a role in determining substrate specificity.

MalG (Transmembrane Protein) : Another integral inner membrane protein (UniProtKB: P68183) that works in conjunction with MalF to create the translocation channel origene.comorigene.com. MalG is predicted to traverse the membrane six times.

MalK (Cytoplasmic ATPase) : Two copies of the cytoplasmic ATPase component (UniProtKB: P68187) form a homodimer (MalK2) origene.comorigene.com. MalK binds and hydrolyzes ATP, providing the energy for the transport process origene.com. The MalK subunits are associated with the inner membrane, likely through interactions with MalF and MalG.

The this compound ABC transporter exhibits auto-regulation mechanisms that finely tune its activity based on this compound concentration. In a conventional model, MalE captures this compound with high affinity and then associates with the transporter, triggering substrate release into the translocation cavity, followed by ATP hydrolysis and transporter reset.

However, an auto-regulation model suggests a more nuanced interaction. MalE can bind with high affinity to the ATPase-active transporter even in a P-open state. This compound is then captured by the MalE-MalFGK2 complex. When the concentration of this compound exceeds the transporter's import capacity, this compound-bound MalE can acquire a closed-liganded conformation and lose affinity for MalFGK2, leading to its dissociation from the transporter. This "retention effect" of closed-liganded MalE in the periplasm limits the maximal rate of transport, effectively setting a "transporter set point". This mechanism ensures that the transport rate is high at low this compound concentrations (where transporter-bound MalE facilitates acquisition) but decreases when this compound concentration is high, leading to MalE dissociation. This allosteric regulation, where this compound acts as both a substrate and a homotropic regulator, may be a common feature among ABC importers that rely on substrate-binding proteins similar to MalE.

The following table summarizes some key affinity and kinetic parameters observed in studies of the this compound transport system:

ParameterValue (Conventional Model)Value (Auto-Regulation Model)Source
MalE affinity for this compound (Kd)~2 µMNot specified directly
MalE association with P-closed transporter (Kd)~50–100 µMNot applicable
MalE affinity for P-open ATPase active transporter (Kd)Not applicable~79 nM
This compound capture by MalE-MalFGK2 complex (Kd)Not applicable~120 µM
This compound transport (Kt)Not specified directly~2 µM

Secondary Transporters (Symporters, Antiporters)

While ABC transporters represent a major mechanism for active this compound import, secondary transporters also play a role in transmembrane transport. Secondary active transport does not directly consume ATP but instead utilizes the electrochemical gradient established by primary active transport systems to move molecules across the membrane.

Secondary transporters can be broadly categorized into:

Symporters (Cotransporters) : These proteins transport two or more different molecules or ions across the membrane in the same direction. For example, a symporter might couple the movement of this compound with the downhill movement of another ion (e.g., H+ or Na+) to facilitate this compound uptake against its concentration gradient.

Antiporters : These transporters move two or more different molecules or ions across the membrane in opposite directions. An antiporter could, for instance, exchange this compound for another compound, moving this compound into the cell while simultaneously moving another molecule out.

In the context of this compound, while specific this compound symporters or antiporters are mentioned as general possibilities, the detailed mechanisms and widespread prevalence of such systems for this compound transport are not as extensively characterized as the ABC transporter system in E. coli avivasysbio.com.

Phosphoenolpyruvate-Dependent Phosphotransferase System (PTS)

The Phosphoenolpyruvate-Dependent Phosphotransferase System (PTS) represents a prominent active transport mechanism for carbohydrates in bacteria, facilitating the concurrent phosphorylation and translocation of sugar substrates across the cellular membrane. uniprot.org This system plays a significant role in this compound transport. uniprot.orguniprot.org

In Bacillus subtilis, this compound uptake is specifically mediated by the malP-encoded PTS-dependent EIICB(Mal) component. uniprot.org Similarly, in Escherichia coli, the malX-encoded PTS system this compound-specific EIICB component is involved in this compound transport, with the additional capacity to transport glucose. uniprot.org Streptococcus mutans utilizes a phosphoenolpyruvate-dependent phosphotransferase system, designated MalT, as its primary transporter for this compound, which also contributes to maltotriose (B133400) uptake. nih.govnih.gov

A typical PTS comprises two general proteins: enzyme I (EI) and a histidine-containing protein (HPr), alongside a specific carbohydrate transporter known as enzyme II (EII). asm.org These components sequentially transfer a phosphoryl group from phosphoenolpyruvate (B93156) (PEP) to the incoming carbohydrate. asm.org Specific PTS transporters can exist as multidomain proteins or single-domain subunits, each with distinct roles: the EIIC domain forms the transmembrane channel for carbohydrate transport, the EIIB domain is responsible for phosphorylating the carbohydrate, and the EIIA domain mediates the transfer of the phosphoryl group from HPr(H15∼P) to EIIB. asm.org Notably, in B. subtilis, six of the sixteen PTS transporters, including NagP, MalP, MurP, TreP, SacP, and SacX, lack an EIIA domain. asm.org Research has also revealed cross-talk between noncognate EIIA and EIIB domains within the PTS, highlighting the system's adaptability. asm.org

Regulation of this compound Transporter Activity

The activity of this compound transporters is tightly regulated, particularly in response to the availability of preferred carbon sources such as glucose. researchgate.netnih.govresearchgate.netasm.orgmdpi.comnih.govoup.com

Inducer Exclusion Mechanisms

Inducer exclusion is a key regulatory mechanism where the presence of a readily metabolizable carbon source, such as glucose, inhibits the uptake of less preferred sugars like this compound. researchgate.netnih.govresearchgate.netmdpi.comgrantome.com In Escherichia coli, this regulation occurs at the protein level and involves the glucose-specific enzyme III (IIIglc, also known as EIIAglc) of the phosphoenolpyruvate-sugar phosphotransferase system. researchgate.netresearchgate.netmdpi.comnih.gov

When glucose is abundant, EIIAglc becomes dephosphorylated. researchgate.netresearchgate.netmdpi.comnih.gov This unphosphorylated EIIAglc directly interacts with and inhibits the this compound ABC transporter (MalFGK2). researchgate.netresearchgate.netmdpi.comgrantome.comnih.govnih.gov Specifically, two molecules of unphosphorylated EIIAglc bind to the cytoplasmic ATPase subunits (MalK) of the MalFGK2 transporter. researchgate.netmdpi.comnih.gov This binding event stabilizes the transporter in an inward-facing conformation, thereby preventing the conformational changes necessary for ATP hydrolysis and, consequently, inhibiting this compound transport. researchgate.netnih.gov The inhibition manifests as a reduction in the maximum transport velocity (Vmax). nih.gov The interaction between MalK and EIIAglc directly impedes ATP hydrolysis by MalK. researchgate.net Mutational studies have shown that alterations in the COOH-terminal domain of MalK can lead to resistance against inducer exclusion, suggesting this region's role in EIIAglc binding. nih.gov

In Lactobacillus casei, this compound transport is also subject to inducer exclusion, a mechanism dependent on the phosphorylation of the HPr protein at serine residue 46. nih.gov The presence of glucose or other rapidly metabolized carbon sources effectively blocks this compound transport in L. casei. nih.gov In Saccharomyces cerevisiae, glucose-induced inactivation of this compound permease can involve two distinct signaling pathways. asm.orgnih.gov

Glucose-Induced Degradation of this compound Transporters

Glucose can trigger rapid catabolite inactivation of this compound permease activity. asm.orgnih.gov This inactivation often occurs more quickly than can be accounted for by proteolytic degradation alone, suggesting an immediate reduction in activity followed by protein breakdown. asm.orgnih.gov The proteolytic degradation of this compound permease necessitates its ubiquitination and subsequent endocytic internalization to the vacuole for degradation. asm.orgnih.govoup.comresearchgate.net

In Saccharomyces cerevisiae, two glucose sensing and signaling pathways contribute to this glucose-induced inactivation:

Pathway 1: Utilizes Rgt2p as a sensor for extracellular glucose, leading to the degradation of the this compound permease protein. asm.orgnih.govoup.com This pathway primarily stimulates proteolysis but does not account for the very rapid initial inactivation of transport activity. nih.gov

Pathway 2: Is dependent on glucose transport and results in a very rapid inactivation of this compound transport activity, which is then followed by degradation. asm.orgnih.gov This pathway relies on HXK2 and, to a lesser extent, HXK1, and is responsive to a high rate of sugar fermentation. nih.gov

In the filamentous fungus Aspergillus oryzae, the addition of glucose initiates the endocytic degradation of the this compound transporter MalP from the plasma membrane. nih.gov This degradation process involves the E6AP C-terminus-type E3 ubiquitin ligase (HulA), which is responsible for MalP ubiquitination, and the arrestin-like protein CreD, which is required for HulA targeting. nih.gov

Genetic and Mutational Studies of Transport Efficiency

Genetic and mutational analyses have provided critical insights into the mechanisms and regulation of this compound transport efficiency.

In Escherichia coli, specific mutations within the malK gene, particularly in its COOH-terminal domain, have been identified that confer resistance to inducer exclusion. nih.gov These findings suggest a functional role for this domain in the binding of EIIAglc. nih.gov Reconstitution experiments using proteoliposomes overexpressing this compound permease demonstrated that the presence of IIIglc inhibits this compound transport by 50-60%, primarily by reducing the Vmax of transport without affecting the coupling of ATP hydrolysis to this compound transport. nih.gov

For Lactobacillus casei, mutagenesis was instrumental in identifying the gene cluster responsible for this compound/maltodextrin utilization. nih.gov This cluster includes genes encoding an ABC transporter (MalEFGK2), a transcriptional regulator, and oligosaccharide hydrolytic enzymes. nih.gov A mutant L. casei strain engineered to express the hprKV267F allele, which leads to the accumulation of large amounts of P-Ser-HPr, exhibited severely impaired this compound transport. nih.gov This observation strongly supports the role of P-Ser-HPr in controlling inducer exclusion. nih.gov

In Saccharomyces cerevisiae, mutational studies have pinpointed specific residues, such as Gly-46 and His-50 in Mal21p, as crucial for the resistance of this compound transporters to glucose-induced degradation. researchgate.net Furthermore, investigations into Bacillus subtilis PTS transporters, including MalP, have revealed cross-talk among EIIA and EIIB domains. asm.org Deletion studies of single-EIIA-containing transporters indicated that glucose family PTS transporters (PtsG, GamP, PtsA) could enable growth on this compound as a sole carbon source. asm.org

This compound Transport in Specific Biological Contexts

This compound transport mechanisms vary across different biological systems, adapting to specific cellular needs and environmental conditions.

Chloroplast this compound Export

In plants, this compound is a primary product generated from starch breakdown within chloroplasts during the night. plos.orgnih.govscispace.com The this compound EXCESS1 (MEX1) gene encodes a specialized this compound transporter located in the chloroplast envelope. plos.orgnih.govscispace.complos.org This transporter is indispensable for the efficient export of this compound from the chloroplast into the cytosol. plos.orgnih.govscispace.complos.orgresearchgate.net

Mutants that lack a functional MEX1 (mex1 null mutants) accumulate exceptionally high levels of this compound within their chloroplasts and display a characteristic starch-excess phenotype. nih.govscispace.complos.orgresearchgate.net The severe phenotype observed in mex1 mutants underscores that MEX1 serves as the predominant pathway for carbohydrate export from chloroplasts during nighttime. nih.govscispace.com The presence of homologous genes in other plant species, such as rice and potato, suggests the widespread importance of this compound export in plant metabolism. nih.govscispace.com

Maltotriose, another product of starch degradation, is processed by the combined action of the plastidial disproportionating enzyme (DPE1) and β-amylase BAM3, converting it into this compound and glucose. plos.org These products are then exported by MEX1 and the plastidial glucose transporter (pGlcT), respectively. plos.org The inhibition of BAM3 by maltotriose itself suggests a regulatory mechanism for controlling the mobilization of transitory leaf starch. plos.org Consequently, fluctuations in cytosolic glucose concentration can lead to compensatory changes in plastidial glucose and maltotriose levels, thereby influencing BAM3 activity and, in turn, the rates of starch mobilization. plos.org

Biological and Physiological Roles of Maltose

Maltose (B56501) as a Carbon and Energy Source

This compound serves as a significant carbon and energy source for many organisms, including humans, plants, and microorganisms. In humans, this compound is broken down into two glucose molecules by various maltase enzymes in the small intestine. wikipedia.orgontosight.ai These glucose molecules are then absorbed into the bloodstream and can be utilized for energy production through glycolysis, a metabolic pathway that converts glucose into pyruvate, generating adenosine (B11128) triphosphate (ATP). ontosight.ai

In plants, this compound is a predominant form of carbon exported from chloroplasts, particularly at night, following the breakdown of stored starch. quora.compsu.edu This allows the plant to access stored energy reserves when photosynthesis is not occurring. Microorganisms like Lactobacillus sanfrancisco can also utilize this compound as a sole source of metabolic energy. nih.gov In yeast, this compound is transported into the cell and then hydrolyzed by intracellular maltase into two glucose units, which then enter the glycolytic pathway for energy generation. ftb.com.hr

Role of this compound in Starch Breakdown and Mobilization

This compound is a central intermediate in the enzymatic degradation of starch, a major storage polysaccharide in plants. studysmarter.co.ukquora.com The breakdown of starch into this compound is primarily facilitated by amylase enzymes.

Alpha-amylase (α-amylase) : This enzyme randomly cleaves α(1→4) glycosidic linkages within starch molecules, producing various shorter chains of oligosaccharides, including this compound and dextrin. wikipedia.orgmicrobenotes.com Salivary amylase (ptyalin) and pancreatic amylase in humans are examples of α-amylases involved in starch digestion. wikipedia.orgmicrobenotes.com In germinating grains, α-amylase is crucial for converting stored starch into simple sugars like this compound to fuel embryo growth. studysmarter.co.ukresearchgate.net

Beta-amylase (β-amylase) : This exoamylase works from the non-reducing ends of starch chains, hydrolyzing α(1→4) glycosidic bonds to successively remove two glucose units at a time, specifically producing β-maltose. wikipedia.orgwikipedia.orgglycoforum.gr.jp β-amylase is abundant in plants, where it plays a major role in transitory starch breakdown, particularly during fruit ripening (contributing to sweetness) and seed germination. wikipedia.orgnih.gov The this compound produced by β-amylase can then be translocated from chloroplasts to the cytosol via a this compound transporter (MEX1) for further metabolism. psu.edunih.govnih.gov

The process of starch breakdown and this compound production is vital for mobilizing stored energy reserves in plants, especially under stress conditions like cold, where this compound accumulation can occur. psu.edunih.govnih.gov

This compound in Glycogen (B147801) Metabolism

While starch is the primary storage carbohydrate in plants, glycogen serves a similar role as a glucose storage polymer in animals and fungi. This compound's direct involvement in glycogen synthesis or breakdown is less prominent than its role in starch metabolism. However, since this compound is ultimately broken down into glucose, the resulting glucose molecules can then be used for glycogen synthesis (glycogenesis) or oxidized for energy (glycolysis) depending on the organism's metabolic needs. wikipedia.orgontosight.aimicrobenotes.com In humans, glucose derived from this compound digestion can be stored as glycogen. wikipedia.org

This compound as a Signaling Molecule

Beyond its role as a nutrient, recent research indicates that this compound can also function as a signaling molecule, influencing various cellular processes, particularly in plants and yeast. psu.edunih.gov

This compound-Induced Signaling Pathways

In plants, this compound metabolism is regulated by circadian rhythms, day length, and temperature, suggesting its involvement in signaling pathways related to environmental adaptation. psu.edunih.gov For instance, under cold-stress conditions, this compound levels increase, and the expression of β-amylase (BAM3) is induced, implying a role for this compound in stress responses. psu.edunih.govnih.gov

In Saccharomyces cerevisiae (yeast), this compound can induce specific signaling pathways. High intracellular accumulation of this compound can lead to a hypotonic-like transcriptional response, potentially causing cell death if not regulated. oup.com Glucose, a product of this compound breakdown, also influences this compound metabolism and transport through complex signaling pathways, including those involving glucose sensors like Rgt2p and glucose transporters. ftb.com.hrasm.orgmolbiolcell.org These pathways can lead to the inactivation and degradation of this compound permease, ensuring glucose is preferentially utilized when available. asm.orgmolbiolcell.orgresearchgate.net

Regulation of Proteostasis by this compound

Emerging research suggests that this compound plays a role in regulating proteostasis, the cellular process that maintains protein quality control. Studies in Drosophila have shown that this compound, along with the this compound-producing amylase enzyme Amyrel, can preserve proteostasis in the central nervous system during aging. nih.govgoogle.com This protective effect involves the transcriptional induction of chaperones, which are proteins that assist in the proper folding of other proteins and prevent the accumulation of misfolded or aggregated proteins. nih.govgoogle.com Conversely, reduced levels of this compound transporters can worsen brain proteostasis. nih.gov this compound has also been shown to preserve proteostasis and neuronal activity in human brain organoids under thermal stress, indicating a conserved regulatory role. nih.govgoogle.com This suggests that this compound may act as a signaling factor in maintaining protein quality under stress conditions, potentially independent of its chemical chaperone activity. nih.gov

This compound in Disease Mechanisms

While generally a beneficial carbohydrate, impaired this compound metabolism can contribute to certain disease mechanisms. The most notable condition is Congenital Sucrase-Isomaltase Deficiency (CSID), a genetic disorder affecting the ability to digest certain sugars, including this compound and sucrose (B13894). iffgd.orgmedlineplus.govbabydetect.com Individuals with CSID have a deficiency in the sucrase-isomaltase enzyme, which is responsible for breaking down this compound into two glucose molecules in the small intestine. iffgd.orgmedlineplus.gov Undigested this compound then passes to the large intestine, where it is fermented by gut bacteria, leading to gastrointestinal symptoms such as abdominal cramps, bloating, excessive gas, and diarrhea. iffgd.orgmedlineplus.govfoodintolerances.orggidoctorsny.com In infants, this can result in failure to thrive and malnutrition. iffgd.orgmedlineplus.gov

Furthermore, as this compound is broken down into glucose, its consumption can lead to a rapid increase in blood sugar levels, which is a concern for individuals with diabetes or insulin (B600854) resistance. patsnap.com Like other sugars, this compound can also contribute to dental caries by providing a substrate for harmful oral bacteria that produce acids, eroding tooth enamel. patsnap.combyjus.com

Biotechnological and Industrial Applications of Maltose Research

Enzymatic Production of Value-Added Biochemicals

The enzymatic conversion of maltose (B56501) into other valuable compounds represents a significant area of biotechnological research. By leveraging specific enzymes, this compound can be transformed into a variety of biochemicals, including rare sugars and essential metabolic intermediates.

In vitro synthetic enzymatic biosystems offer a cell-free approach to biochemical production, providing high yields and product specificity. Although historically underutilized in these systems, recent advancements have enabled the efficient conversion of this compound. A key challenge was that the phosphorylation of this compound by this compound phosphorylase (MP) produces β-glucose 1-phosphate (β-G1P), which is incompatible with the commonly used α-phosphoglucomutase (α-PGM). researchgate.netnih.gov

To overcome this, researchers have designed novel enzymatic modules. One such system combines MP, β-phosphoglucomutase (β-PGM), and polyphosphate glucokinase (PPGK) to stoichiometrically convert one molecule of this compound into two molecules of glucose 6-phosphate (G6P). nih.gov This G6P can then serve as a precursor in various biosynthetic pathways. Based on this module, scientists have constructed multi-enzyme biosystems for diverse applications, such as producing bioelectricity or synthesizing fructose (B13574) 1,6-diphosphate (FDP). nih.gov A 14-enzyme system for a biobattery demonstrated a high Faraday efficiency, while a 5-enzyme system successfully produced FDP from this compound. nih.gov

Table 1: Examples of In Vitro Biosystems Utilizing this compound

Product Number of Enzymes in System Key Enzymes in this compound Conversion Module Reference
Bioelectricity 14 This compound Phosphorylase, β-Phosphoglucomutase, Polyphosphate Glucokinase nih.gov

Enzymes are also employed to synthesize rare disaccharides and oligosaccharides from this compound, which have applications as functional food ingredients and prebiotics. For example, the enzyme inulosucrase from Lactobacillus gasseri can transfer fructose units from sucrose (B13894) to this compound, creating novel maltosylfructosides (MFOS). nih.gov The primary products of this reaction are erlose (B89112) and neo-erlose, which are formed by linking fructose to different positions on the this compound molecule. nih.gov Further enzymatic action can add more fructose residues, creating higher-order oligosaccharides. nih.gov Similarly, extracts from Neisseria perflava containing this compound phosphorylase have been used to synthesize this compound analogues by substituting one of the glucose units with compounds like glucosamine (B1671600) or N-acetylglucosamine. researchgate.net

Applications in Fermentation Processes

This compound is a cornerstone of many industrial fermentation processes, particularly in the production of alcoholic beverages. Its availability and efficient utilization by microorganisms are critical for the success of these industries.

In brewing, this compound is the most abundant fermentable sugar in wort, the sugary liquid extracted from mashed grains. beerandbrewing.combeerandbrewing.com It is produced during the mashing process when enzymes, primarily beta-amylase present in the malted barley, break down complex starches into simpler sugars. beerandbrewing.com this compound typically constitutes about 40% of the total carbohydrates in a standard wort. beerandbrewing.com

During fermentation, yeast metabolizes this this compound, converting it into ethanol (B145695) and carbon dioxide. oculyze.net This bioconversion is the central process in the production of beer and other fermented beverages like whiskey. oculyze.netyoutube.com The concentration and utilization of this compound not only determine the final alcohol content but also contribute significantly to the flavor, body, and mouthfeel of the final product. oculyze.net

Table 2: Typical Fermentable Sugar Composition of Brewer's Wort

Sugar Typical Percentage Notes
This compound ~40% The principal fermentable sugar. beerandbrewing.com
Maltotriose (B133400) 15-20% A fermentable sugar composed of three glucose units. beerandbrewing.com
Glucose - Readily fermented by yeast.
Other Sugars (Fructose, Sucrose) - Present in smaller quantities.

Yeast, particularly strains of Saccharomyces cerevisiae, readily metabolize this compound. oculyze.net The process requires specific proteins encoded by MAL genes, including a this compound permease to transport the sugar into the cell and the enzyme α-glucosidase (also known as maltase) to hydrolyze this compound into two molecules of glucose. oup.com The resulting glucose then enters the main glycolytic pathway to be fermented into ethanol. oup.com

However, yeast often exhibits a preference for simpler sugars. In a mixed-sugar environment like wort, which contains glucose, fructose, and this compound, yeast will typically metabolize the monosaccharides (glucose and fructose) first. oup.com The synthesis of the this compound utilization enzymes (maltase and permease) is often repressed by the presence of glucose. nih.gov This can lead to a phenomenon known as "this compound lag," a temporary slowdown in fermentation that occurs during the switch from glucose to this compound metabolism. oup.comnih.gov Understanding and mitigating this lag is a key consideration in optimizing industrial fermentations for efficiency and consistent product quality. nih.gov

Engineered Yeast Strains for this compound Utilization

The efficient utilization of this compound, a key sugar in various industrial fermentations, has been a significant focus of metabolic engineering in yeast, particularly Saccharomyces cerevisiae. Research has centered on the genetic modification of the MAL loci, which are responsible for this compound metabolism. These loci typically contain three key genes: a regulatory gene (MALR), a this compound permease gene (MALT), and a maltase gene (MALS).

One area of investigation has been the overexpression of the this compound permease (MAL61) and maltase (MAL62) genes to enhance this compound fermentation. A study focusing on baker's yeast in lean dough, where this compound is the primary fermentable sugar, revealed that while overexpression of MAL61 led to some improvement, a more significant enhancement in leavening ability and this compound metabolism was achieved through the overexpression of MAL62. Specifically, a notable increase in maltase activity from MAL62 overexpression resulted in a 44% improvement in the leavening ability of industrial baker's yeast and a 39% increase in this compound metabolism in a medium containing both glucose and this compound. nih.gov This suggests that in this context, the intracellular hydrolysis of this compound by maltase, rather than its transport into the cell, is the rate-limiting step.

Further research into different yeast species, such as Saccharomyces pastorianus, has highlighted the diversity in this compound and maltotriose transport rates among different strains. A comparative study of two S. pastorianus strains, Sp820 and Sp790, demonstrated that the strain with superior fermentation performance (Sp790) transported 28% more this compound and 32% more maltotriose than the less efficient strain (Sp820). researchgate.net This difference in transport efficiency was linked to the expression patterns of various Mal genes, underscoring the multifactorial nature of efficient alpha-glucoside consumption, which involves phylogenetic distribution, transporter gene expression, and potential polymorphisms in transmembrane domains. researchgate.net

The following interactive data table summarizes the impact of overexpressing key genes on this compound metabolism in Saccharomyces cerevisiae.

Potential in Bioelectricity Generation

The exploration of carbohydrates as substrates for bioelectricity generation in microbial fuel cells (MFCs) is an active area of research. While specific studies focusing solely on this compound are limited, research on other carbohydrates, including the disaccharide sucrose, provides valuable insights into the potential of this compound in this application. MFCs harness the metabolic activity of microorganisms to convert the chemical energy stored in organic matter directly into electrical energy.

Research investigating the performance of single-chamber membraneless MFCs using various carbohydrate-rich synthetic wastewaters has shown that the complexity of the carbohydrate substrate influences the efficiency of electricity generation. For instance, in one study, glucose-based synthetic wastewater yielded the highest power density, followed by sucrose, and then soluble starch. pjoes.compjoes.com This suggests that simpler sugars are more readily metabolized by the electrogenic bacteria in the MFC.

When sucrose was used as the carbon source with an anaerobic sludge inoculum, a maximum voltage of 411 mV and a power density of 298.9 mW/m² were achieved. pjoes.com In another study using glucose as the substrate with aerobic sludge, a maximum power density of 52 mW/m² was reported at a stable current density of 275 mA/m². ekb.eg These findings indicate that disaccharides like sucrose, and by extension this compound, can serve as effective substrates for bioelectricity generation, although their performance may be slightly lower than that of monosaccharides.

The table below presents a comparative overview of the performance of microbial fuel cells using different carbohydrate substrates. It is important to note that while direct data for this compound is not available, the data for sucrose, another disaccharide, can serve as a relevant proxy.

Advanced Analytical and Characterization Methodologies in Maltose Research

Spectroscopic and Chromatographic Techniques

Spectroscopic and chromatographic methods are foundational to modern maltose (B56501) analysis, providing the means to separate this compound from complex mixtures and to probe its chemical structure.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of soluble carbohydrates like this compound. rsc.org Due to the structural similarity of this compound to other disaccharides and monosaccharides, its determination is often performed in conjunction with the analysis of other sugars such as glucose, fructose (B13574), galactose, sucrose (B13894), and lactose. rsc.org HPLC has been traditionally coupled with various detectors for this compound determination, including refractometric index (RI) and Visible-Ultraviolet (VIS-UV) detectors. rsc.org More advanced detection methods like the Evaporative Light Scattering Detector (ELSD) and Inductively Coupled Plasma Atomic Emission Spectrometer (ICP-AES) have also been successfully applied. rsc.org

Ultra-High Performance Liquid Chromatography (U-HPLC), a more recent development, provides even greater resolution and speed. When coupled with mass spectrometry, U-HPLC is a powerful tool for detailed this compound analysis. researchgate.net For instance, a method utilizing a Porous Graphitic Carbon (PGC) column with U-HPLC-ESI-MS/MS has been developed to separate and detect the α and β anomers of this compound. researchgate.netrsc.org This method demonstrates high sensitivity, with limits of detection in the low picogram range. rsc.org

Table 1: Comparison of HPLC-based methods for this compound Analysis

TechniqueDetector(s)Key AdvantagesApplication Example
HPLC RI, VIS-UV, ELSDWidely available, robustRoutine sugar profiling in food samples. rsc.org
HTLC-ICP-AES ICP-AESShorter analysis time, reduced costDetermination of this compound in foodstuff. rsc.org
U-HPLC-ESI-MS/MS ESI-MS/MSHigh resolution (anomer separation), high sensitivityAnalysis of disaccharides in complex vegetable matrices. researchgate.netrsc.org

Mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), is an invaluable tool for the structural analysis of disaccharides. However, the analysis of underivatized disaccharides like this compound can be challenging due to the lack of distinctive ions and collision-induced dissociation (CID) fragmentation patterns, which makes it difficult to discriminate between stereoisomers without effective chromatographic separation. researchgate.netrsc.org

The combination of U-HPLC with electrospray ionization (ESI)-MS/MS has proven to be a high-performing approach for the analysis of underivatized this compound. rsc.org The use of Porous Graphitic Carbon (PGC) columns in the chromatographic step allows for excellent resolution of disaccharide mixtures, including the separation of α and β anomers of this compound. rsc.org In negative ESI mode, monitoring the [M+HCOO]⁻ formate (B1220265) adducts in MS and the deprotonated disaccharides [M-H]⁻ in MS2 provides good linearity, precision, and accuracy. rsc.org This methodology is particularly well-suited for food analysis and for studies of mutarotation. rsc.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the detailed structural elucidation of molecules in solution. For this compound, ¹H NMR spectroscopy has been used to measure chemical shifts, coupling constants, temperature coefficients, and exchange rates for the hydroxy protons in aqueous solutions. nih.gov These studies have revealed that in this compound, two distinct NMR signals with different vicinal coupling constants are observed for the O(2')H proton. nih.govresearchgate.net A cross-peak in the ROESY spectrum indicates a chemical exchange between the O(2')H and O(3)H protons, highlighting the influence of the anomeric configuration on the interaction between these hydroxyl groups. nih.govresearchgate.net

Advanced NMR techniques are often necessary to fully characterize the complex structures of carbohydrates. rsc.org For more complex polysaccharides, methods such as TOCSY, NOESY, or ROESY are applied to determine the type of glycosidic linkages and the sequence of sugar residues. rsc.org Solid-state NMR, including techniques like ¹³C CP/MAS and ¹H HR/MAS, is used to determine the structures of carbohydrates in the solid state. rsc.orgtandfonline.com

Enzyme-linked photometric assays offer a highly specific and sensitive method for the quantification of this compound. One such assay utilizes the enzyme 4-alpha-glucanotransferase (AtDPE2) from Arabidopsis thaliana. nih.gov In this assay, AtDPE2 uses this compound as a glucosyl donor and glycogen (B147801) as an acceptor, releasing a glucose molecule which is then photometrically quantified after enzymatic phosphorylation and oxidation. nih.gov A key advantage of this method is its high selectivity for this compound, with negligible reaction with other di- or oligosaccharides. nih.gov This assay measures the total this compound content as the two anomers of this compound are in rapid equilibrium. nih.gov

Commercially available this compound assay kits also employ enzyme-coupled reactions. clinisciences.comassaygenie.com In these kits, this compound is typically hydrolyzed to glucose by α-D-glucosidase. The resulting glucose is then oxidized to produce a colored or fluorescent product. clinisciences.comassaygenie.com The intensity of the color or fluorescence is directly proportional to the this compound concentration in the sample. assaygenie.com These assays can be adapted for high-throughput screening in a 96-well plate format. assaygenie.com

Table 2: Characteristics of a Commercial Enzyme-Linked this compound Assay Kit

FeatureColorimetric AssayFluorometric Assay
Linear Detection Range 2 to 500 µM1 to 50 µM
Detection Method Absorbance at 570 nmFluorescence at Ex/Em = 530/585 nm
Sample Volume 10 µL10 µL
Assay Time ~60 minutes~60 minutes
Data sourced from commercially available this compound assay kits. assaygenie.com

Enzymatic Assays for this compound and Related Metabolites

Enzymatic assays are widely used for the specific quantification of this compound and its metabolites. A common principle involves the hydrolysis of this compound to glucose by the enzyme maltase (α-glucosidase). sigmaaldrich.com The liberated glucose is then quantified in a subsequent series of enzymatic reactions. sigmaaldrich.com For example, glucose can be phosphorylated by hexokinase and then oxidized by glucose-6-phosphate dehydrogenase, with the concomitant reduction of NAD⁺ to NADH, which can be measured spectrophotometrically at 340 nm. r-biopharm.com

These enzymatic methods are the basis for many commercially available test kits used in the food and beverage industry for applications such as analyzing beer, fruit juices, and bakery products. libios.fr A recently developed plasma this compound assay method utilizes this compound phosphorylase and β-phosphoglucomutase to generate glucose-6-phosphate from this compound, which is then measured using an enzymatic cycling method. nih.gov This high-sensitivity assay has potential as a screening test for upper gastrointestinal disorders. nih.gov

Advanced Imaging Techniques

Recent advancements in imaging technologies have opened new avenues for studying carbohydrates at the molecular level. Non-contact atomic force microscopy (nc-AFM) has been employed for the direct imaging of carbohydrate stereochemistry. arxiv.org This technique, combined with machine learning-accelerated structure search approaches, allows for the determination of the precise 3D atomic coordinates of individual carbohydrate molecules. arxiv.org This has enabled the real-space discrimination of carbohydrate stereoisomers at the single-molecule level, providing insights into how glycosidic bond stereochemistry influences the self-assembly of carbohydrates on surfaces. arxiv.org

In the realm of medical imaging, derivatives of this compound have been explored as contrast agents. Maltitol (B1215825), a sugar alcohol derived from this compound, has been investigated as a contrast agent for Magnetic Resonance Imaging (MRI) in cancer detection. nih.gov This method utilizes the chemical exchange saturation transfer (CEST) property of the hydroxyl groups on maltitol. nih.gov In animal models, intravenously injected maltitol was shown to accumulate in tumor regions with a permeable blood-brain barrier, leading to an enhanced CEST contrast. nih.gov This suggests the potential for developing maltitol and other sugar alcohol derivatives as MRI contrast agents for preclinical imaging applications. nih.gov Dynamic contrast-enhanced MRI (DCE-MRI) studies have also shown that D-maltose can be detected in tumor and muscle tissue based on T₂ exchange relaxation. nih.gov

Color-Based Clustering Algorithms for Crystallinity

The assessment of crystallinity in this compound and other crystalline substances is crucial for understanding their physical properties and behavior. While direct methods like X-ray diffraction provide quantitative crystallinity data, imaging techniques coupled with computational analysis offer complementary morphological information. The concept of "color-based clustering algorithms" in this context refers to the use of image analysis to segment and classify crystal features, where color can be a key descriptor, particularly in techniques like polarized light microscopy.

In-situ imaging analysis has become a powerful tool for monitoring crystallization processes. These methods involve image processing, feature extraction, and classification to measure crystal size and identify shapes. While not always explicitly termed "color-based clustering," the principles are analogous. For instance, in polarized light microscopy, birefringent crystals like this compound can display a range of interference colors that correlate with crystal thickness, orientation, and internal stress. These colors can be quantified and used as a basis for clustering algorithms to segment an image and classify different crystal populations or identify regions with varying crystalline perfection.

Advanced image analysis strategies employ various descriptors to quantitatively define crystal shapes and sizes from captured images. These descriptors can include parameters derived from the color and intensity values of pixels. For example, a kernel function-based method can be used to handle nonlinear correlations between multiple features of crystals, including color-related properties, to facilitate real-time shape and potentially crystallinity identification. By clustering pixels or crystal images based on their color profiles under specific lighting conditions (like polarized light), it is possible to infer information about the uniformity and nature of the crystalline structure.

Feature AnalyzedImage Analysis TechniquePotential Application to Crystallinity
Crystal Shape & SizeIn-situ imaging with feature extractionIndirect assessment of crystalline habit and growth
Interference ColorsPolarized Light MicroscopyCorrelation with crystal thickness and internal structure
Textural PatternsDigital Image ProcessingIdentification of different crystalline domains or defects

Structural Biology Approaches for Transporters and Enzymes

Understanding how this compound is recognized, transported across cell membranes, and metabolized is a central theme in biochemistry. Structural biology techniques, particularly X-ray crystallography and Electron Paramagnetic Resonance (EPR) spectroscopy, have been instrumental in elucidating the mechanisms of the proteins involved.

X-ray Crystallography of this compound Transporter States

X-ray crystallography has provided atomic-level snapshots of the Escherichia coli this compound transporter, an ATP-binding cassette (ABC) transporter, in various functional states. This has been crucial for understanding the dynamic process of this compound import. The transporter consists of the transmembrane domains (TMDs) MalF and MalG, and two cytoplasmic nucleotide-binding domains (NBDs), MalK. The process also involves a periplasmic this compound-binding protein (MBP or MalE).

Crystallographic studies have successfully captured the transporter in several key conformations, revealing the alternating access mechanism of transport. researchgate.netnih.gov These structures, identified by their Protein Data Bank (PDB) IDs, represent distinct steps in the transport cycle.

Inward-facing (Resting) State: In the absence of this compound and ATP, the transporter adopts an inward-facing conformation where the substrate-binding site is accessible from the cytoplasm. researchgate.net

Pre-translocation State: Upon binding of this compound-loaded MBP, the transporter shifts to a pre-translocation intermediate state. This interaction induces a partial closure of the MalK dimer. nih.gov

Outward-facing State: The binding of ATP to the pre-translocation state triggers a significant conformational change to an outward-facing state, exposing the this compound-binding site to the periplasm and allowing for substrate release into the translocation pathway. researchgate.net

Inhibited State: A structure of the transporter in complex with the regulatory protein EIIAGlc has also been determined, showing how the transporter is locked in an inward-facing conformation, which is a mechanism of carbon catabolite repression.

These crystal structures have illuminated how the binding and hydrolysis of ATP are coupled to large-scale conformational changes that drive the unidirectional transport of this compound across the cell membrane. nih.govpnas.org

Transporter StateKey FeaturesPDB ID(s)
Inward-facing (Resting)NBDs are separated; substrate site open to cytoplasm.3FH6
Pre-translocationThis compound-MBP bound; partial closure of NBDs.3PV0, 3PUZ
Outward-facingATP bound; NBDs closed; substrate site open to periplasm.2R6G
InhibitedEIIAGlc bound; stabilized inward-facing conformation.4JBW

EPR Spectroscopy in Transport Mechanism Studies

While X-ray crystallography provides high-resolution static pictures, Electron Paramagnetic Resonance (EPR) spectroscopy, in conjunction with site-directed spin labeling (SDSL), offers a powerful method for studying the conformational dynamics of membrane proteins like the this compound transporter in a more native environment.

EPR studies have been pivotal in mapping the dynamic movements of the this compound transporter's components during the transport cycle. By introducing spin labels at specific sites, researchers can measure distances and monitor changes in the local environment, providing insights into the protein's flexibility and conformational changes.

Key findings from EPR studies on the this compound transporter include:

Conformational Cycle Dynamics: EPR has been used to study the opening and closing of the MalK domains, confirming the transition between open, semi-open, and closed states of the dimer during ATP binding and hydrolysis.

MBP Interaction: EPR data has shown that the this compound-binding protein (MBP) interacts with the transporter and that this interaction is modulated by the presence of this compound and nucleotides. These studies have helped to understand how MBP stimulates the transporter's ATPase activity.

Transmembrane Signaling: By placing spin labels on both sides of the membrane, EPR has been used to investigate how the binding of MBP and this compound on the periplasmic side is communicated to the ATP-hydrolyzing MalK domains on the cytoplasmic side.

EPR spectroscopy complements the static structures from crystallography by providing a dynamic view of the transport mechanism, revealing the sequence of conformational changes that are essential for function.

EPR ApplicationStudied AspectKey Finding
Site-Directed Spin Labeling (SDSL)MalK domain movementRevealed open, semi-open, and closed conformations of the NBD dimer.
Distance Measurements (DEER/PELDOR)MBP-Transporter InteractionCharacterized the engagement of MBP with the transporter, influenced by this compound and ATP.
Environmental ProbingTransmembrane SignalingElucidated the allosteric communication across the membrane during the transport cycle.

Maltose Degradation Mechanisms Beyond Biological Metabolism

Maillard Reaction Pathways Involving Maltose (B56501)

The Maillard reaction is a form of non-enzymatic browning that occurs when reducing sugars, like this compound, react with amino acids at elevated temperatures. This complex cascade of reactions begins with the condensation of the carbonyl group of the sugar with the amino group of an amino acid, leading to the formation of an N-substituted glycosylamine, which then rearranges to form a ketosamine, known as the Amadori product. Subsequent degradation of this intermediate leads to the generation of numerous compounds, including those responsible for color, flavor, and aroma.

A central aspect of the Maillard reaction is the formation of highly reactive α-dicarbonyl compounds, which are key intermediates in the pathway. In the degradation of this compound, these dicarbonyls can be formed through several routes. Studies have shown that the degradation of this compound predominantly yields 1,2-dicarbonyls that still possess a glucosyl moiety. researchgate.netresearchmap.jp This structural feature facilitates subsequent reactions, as glucose is an excellent leaving group in aqueous solutions. researchgate.netresearchmap.jp

Key α-dicarbonyl intermediates identified during the Maillard degradation of this compound include maltosone, 1,4-dideoxyglucosone, and glyoxylic acid. jst.go.jp Research comparing the Maillard reaction of this compound and glucose has identified 3-deoxyglucosone (B13542) and 3-deoxygalactosone (B10765287) as the primary C6-1,2-dicarbonyls in this compound incubations. researchgate.netresearchmap.jp The formation of these compounds is a critical branch point in the reaction, leading to a wide range of subsequent products. khanacademy.org

α-Dicarbonyl CompoundSignificance in this compound DegradationReference
MaltosoneA key intermediate formed during the Maillard degradation of this compound. jst.go.jp
1,4-DideoxyglucosoneA central intermediate involved in the redox chemistry of the reaction. jst.go.jp
3-DeoxyglucosoneA relevant C6-1,2-dicarbonyl byproduct formed during heating. researchgate.net
Glyoxylic AcidA novel dicarbonyl structure identified as a Maillard degradation product of this compound. jst.go.jp
Table 1: Key Alpha-Dicarbonyl Intermediates in the Maillard Reaction of this compound.

The degradation pathways of disaccharides within the Maillard reaction are heavily influenced by both inter- and intramolecular redox reactions. jst.go.jp These reactions are fundamental to the transformation of the initial Amadori product into the various α-dicarbonyl compounds and other advanced products. During the degradation of this compound, intermediates such as 1,4-dideoxyglucosone are central to the redox chemistry that occurs. jst.go.jp These redox reactions can involve the transfer of hydrogen atoms or electrons between different parts of a single molecule (intramolecular) or between different molecules (intermolecular), leading to the oxidation and reduction of various functional groups and the fragmentation of the sugar backbone.

Free Radical-Induced Degradation of Glycosidic Bonds

The α(1→4) glycosidic bond that links the two glucose units in this compound can be cleaved by highly reactive free radicals. khanacademy.orgwikipedia.org This degradation pathway is distinct from thermal degradation and is initiated by radical species that can be generated through processes like sonolysis, radiolysis, or exposure to ultraviolet light in the presence of a sensitizer (B1316253) like hydrogen peroxide. nih.govacs.orgacs.org

Hydroxyl radicals (•OH) and superoxide (B77818) radicals (O₂•⁻) are two of the primary species responsible for the free radical-induced degradation of this compound. nih.govacs.org Studies investigating the degradation of disaccharides in a UV/H₂O₂ system have quantified the contributions of these radicals, with the hydroxyl radical being the dominant species, responsible for approximately 58.37% of the degradation, while the superoxide radical contributes about 18.52%. nih.govacs.org

The hydroxyl radical typically initiates degradation by abstracting a hydrogen atom from a C-H bond on the sugar ring. researchgate.net This creates a carbon-centered radical, which can undergo a series of reactions leading to the cleavage of the glycosidic bond. researchgate.netresearchgate.net One proposed mechanism involves the transfer of a hydrogen from the hydroxyl group at the radical carbon to the glycosidic oxygen, a process that can be mediated by a water molecule, ultimately causing the bond to break. researchgate.net Research indicates that the α-glycosidic bond in this compound is kinetically less favorable to cleavage by free radicals compared to β-glycosidic bonds found in other disaccharides like cellobiose. nih.govacs.org

Chemical Degradation in Complex Matrices (e.g., Pharmaceutical Formulations)

This compound is frequently used as an excipient in pharmaceutical formulations, particularly as a stabilizer and bulking agent in freeze-dried products. nbinno.comphexcom.com However, its chemical reactivity can lead to degradation and the formation of impurities, especially in complex multi-component systems like bilayer tablets. jst.go.jp

In pharmaceutical formulations, the degradation of this compound can be triggered by specific conditions such as the presence of acidic components and moisture. jst.go.jp A case study on bilayer tablets containing mirabegron (B1684304) and solifenacin (B1663824) succinate (B1194679) found that the presence of this compound was critical for the formation of significant degradants. jst.go.jp Under the acidic conditions generated by solifenacin succinate and available moisture, this compound can react with the active pharmaceutical ingredient (API).

The proposed mechanism involves the partial hydrolysis of this compound into glucose, followed by the reaction of the reducing end (aldehyde functionality) of either this compound or glucose with primary or secondary amine groups on the API. jst.go.jp This reaction, analogous to an Amadori rearrangement, results in the formation of API derivatives with one or two sugar units covalently attached. jst.go.jp These degradants were identified using high-resolution mass spectrometry. jst.go.jp Replacing this compound with a less reactive polymer binder, such as hydroxypropyl cellulose, was shown to suppress the formation of these degradants. jst.go.jp

Reaction ConditionDescriptionResulting Degradant TypeReference
Acidic EnvironmentGenerated by an acidic API (e.g., solifenacin succinate).API-sugar adducts (e.g., Mirabegron with one or two sugar units). jst.go.jp
Presence of MoistureFacilitates hydrolysis and molecular mobility.
Presence of Amine Groups on APIActs as a nucleophile to react with the reducing end of this compound.
Table 2: Conditions and Products of this compound Degradation in a Pharmaceutical Matrix.

Future Research Directions in Maltose Science

Elucidation of Regulatory Networks in Diverse Organisms

Understanding the intricate regulatory networks governing maltose (B56501) metabolism across diverse organisms is a critical area for future research. In bacteria such as Escherichia coli K-12, the utilization of this compound is tightly controlled by sophisticated gene regulatory networks (GRNs). Key to this regulation is MalT, a transcriptional activator, whose activity is dependent on the presence of maltotriose (B133400) and ATP for the transcription of mal genes. The expression of malT itself is subject to catabolite repression by the cAMP/CAP complex and the repressor Mlc, while MalT's activity can be directly modulated by interactions with enzymes like MalK, a component of the maltodextrin (B1146171) transport system, and MalY caister.com. In thermophilic archaea, transcription factors (TFs) belonging to the TrmB family play a crucial role in regulating this compound and glucose usage. These TrmB TFs can function as both activators and repressors for genes involved in core metabolism and the synthesis of cofactors, thereby influencing the organism's redox and energy balance. Notably, these TFs are often genetically linked to this compound/trehalose ABC transporters embopress.org.

In eukaryotic microorganisms like Saccharomyces cerevisiae, this compound fermentation involves a coordinated action of transporters (MALT), maltases (MALS), and regulatory proteins (MALR), collectively known as MAL genes. The expression of these MAL genes is induced by this compound but repressed by glucose plos.orgresearchgate.netnih.gov. Research on Saccharomyces eubayanus, for instance, is investigating how maltotriose utilization, despite the absence of dedicated maltotriose transporter genes, might emerge through the neofunctionalization facilitated by the genetic plasticity of SeMALT genes plos.org. Future research will focus on the comprehensive reconstruction of GRNs in a broader range of bacterial and archaeal genomes, as current detailed information remains limited for many species frontiersin.org.

Table 8.1.1: Key Regulatory Components in this compound Metabolism

Organism / SystemKey Regulator(s)Mechanism of RegulationNotesSource
Escherichia coli K-12MalT (Transcriptional Activator)Activated by maltotriose and ATP; repressed by Mlc and cAMP/CAP complex; inactivated by MalK and MalY.Controls mal gene transcription. caister.com
Thermophilic ArchaeaTrmB family Transcription FactorsActivator/repressor for genes in core metabolism and cofactor synthesis.Influences redox and energy balance; often linked to ABC transporters. embopress.org
Saccharomyces cerevisiaeMALR (Regulator)Induces transcription of MALT (transporters) and MALS (maltases); repressed by glucose.Part of MAL gene family (MALT, MALS, MALR). plos.orgresearchgate.netnih.gov

Structural and Dynamic Studies of this compound Transporters and Enzymes

Detailed structural and dynamic studies are crucial for understanding the molecular mechanisms underlying this compound transport and enzymatic breakdown. The this compound-binding protein (MBP) is a well-characterized periplasmic protein integral to bacterial ABC-type active transport and chemotaxis systems nih.gov. MBP undergoes a significant conformational change from an "open" (ligand-free) to a "closed" (ligand-bound) state upon binding maltooligosaccharides, involving a substantial 35° rotation between its two globular domains connected by a flexible hinge region dianarangaves.compnas.orgpnas.org. Crystal structures of MBP complexed with various maltooligosaccharides have revealed distinct ligand binding modes, with only one conformation being functionally active for transport nih.gov. Advanced accelerated molecular dynamics (MD) simulations have provided deeper insights, demonstrating that MBP does not simply switch between open and closed states but rather samples a variety of stable intermediate conformations during its transition. These studies are instrumental in identifying the specific molecular interactions that govern hinge motion and domain closure dianarangaves.complos.org.

The E. coli this compound transporter (MalFGK2) serves as a model system for ATP-binding cassette (ABC) transporters. It comprises two transmembrane subunits (MalF and MalG) and two cytoplasmic ATPase subunits (MalK) grantome.comnih.gov. The periplasmic MBP is essential for initiating the transport cycle nih.gov. Crystal structures of MalFGK2 have been resolved in multiple conformational states, including an inward-facing resting state, a pre-translocation state, and an outward-facing state. These structural snapshots provide critical information about the transport cycle and the coupling of ATP hydrolysis to substrate translocation grantome.comnih.govresearchgate.netpnas.org. In its resting state, the this compound-binding site within MalFGK2 is exposed to the cytoplasm, and the MalK subunits are separated nih.gov. The binding of this compound-loaded MBP significantly stimulates the ATPase activity of MalFGK2, increasing it by over 1,000-fold in reconstituted proteoliposomes nih.gov. Future research aims to determine the crystal structures of MalK in different catalytic stages of ATP hydrolysis, investigate the biochemical and physical mechanisms of inducer exclusion (e.g., how glucose inhibits this compound transport), and delineate the molecular interface between MalK and the transmembrane subunits grantome.com. Furthermore, molecular dynamics simulations continue to be employed to explore the conformational dynamics of this compound-processing enzymes, such as α-amylase, to understand active site fluctuations and substrate interactions at an atomic level acs.org.

Table 8.2.1: Conformational States of this compound Transport Proteins

ProteinConformation StateDescriptionPDB ID (if available)Source
This compound-binding protein (MBP)Open (ligand-free)Binding site exposed.1OMP (this compound free MalE) researchgate.net nih.govpnas.orgpnas.org
This compound-binding protein (MBP)Closed (ligand-bound)Ligand trapped, inter-domain rotation (approx. 35°).1ANF (this compound bound MalE) researchgate.net nih.govpnas.orgpnas.org
E. coli this compound Transporter (MalFGK2)Inward-facing (resting)This compound-binding site exposed to cytoplasm; MalK subunits separated.3FH6 researchgate.net nih.gov
E. coli this compound Transporter (MalEFGK2)Pre-translocation stateIntermediate state in transport cycle.3PV0, 3PUZ researchgate.net researchgate.net
E. coli this compound Transporter (MalEFGK2)Outward-facing stateSubstrate binding site exposed to periplasm.2R6G researchgate.net researchgate.net
E. coli this compound Transporter (MalFGK2)Inward-facing (inhibited)Inhibited by EIIA Glc regulatory protein.4JBW researchgate.net researchgate.net

Genetic Engineering for Enhanced this compound Utilization or Specific Product Formation

Genetic engineering offers powerful tools to enhance this compound utilization and direct metabolic pathways towards specific product formation. In industrial yeast strains, particularly those used in brewing, genetic manipulation can significantly increase this compound fermentation rates agraria.com.br. Strategies include introducing multiple copies of MAL genes, which encode this compound permease, α-glucosidase (maltase), and regulatory proteins, to maximize this compound fermentation nih.govagraria.com.br. The incorporation of constitutive MAL mutants can further accelerate fermentation rates agraria.com.br.

The CRISPR/Cas9 genome editing system has been successfully applied in Saccharomyces cerevisiae to improve this compound utilization over glucose. This is achieved by deleting genes involved in glucose repression, leading to enhanced fermentation in lean doughs nih.gov. In the context of producing valuable biochemicals, engineered E. coli strains have been developed to express genes such as glvA (phospho-α-glucosidase) and glvC (phosphoenolpyruvate-dependent this compound phosphotransferase system subunit) from Bacillus subtilis 168. These modifications enable enhanced utilization of isothis compound (B16258) and panose, resulting in increased L-lysine yields from industrial glucose feedstocks that contain these disaccharides and trisaccharides researchgate.net.

Another area of focus is overcoming challenges in engineered yeast strains, such as this compound-induced cell death in xylose-fermenting specialists. Research is exploring the engineering of this compound transporters to prevent excessive intracellular this compound accumulation and the resulting hypotonic stress oup.com. This approach is crucial for developing stable microbial consortia capable of efficiently converting complex lignocellulosic feedstocks into biofuels and other valuable chemicals oup.com.

Table 8.3.1: Examples of Genetic Engineering for Enhanced this compound Utilization

OrganismGenetic Modification StrategyOutcome / ApplicationSource
Brewer's Yeast (Saccharomyces cerevisiae)Multiple copies of MAL genes; constitutive MAL mutants.Maximized this compound fermentation rate. agraria.com.br
Baker's Yeast (Saccharomyces cerevisiae)CRISPR/Cas9 deletion of glucose repression gene.Enhanced this compound utilization over glucose in lean doughs. nih.gov
Escherichia coliExpression of glvA and glvC from Bacillus subtilis 168.Enhanced utilization of isothis compound and panose; increased L-lysine yield. researchgate.net
Saccharomyces cerevisiae (xylose-fermenting)Engineering of this compound transporters.Prevention of this compound-induced cell death and hypotonic stress. oup.com

Role of this compound in Host-Microbe Interactions

The role of this compound in shaping host-microbe interactions, particularly within the gut microbiome, is an emerging field of research. Studies have shown that this compound catabolism provides a significant competitive advantage to both pathogenic Escherichia coli O157:H7 and commensal E. coli K-12 within the mouse intestine nih.govresearchgate.net. The efficient transport of this compound is critical for intestinal colonization by E. coli, as mutants lacking components of the this compound/maltodextrin ATP binding cassette (ABC) transport system exhibit colonization defects nih.govresearchgate.netresearchgate.net.

Furthermore, this compound influences the pathogenicity of certain microbes. For instance, in Salmonella Typhimurium (STM), this compound supplementation under nitrogen-deficient conditions enhances bacterial growth. However, this also leads to a reduction in the expression of Salmonella pathogenicity island 1 (SPI-1), which in turn decreases the invasion of Caco-2 cells and reduces the bacterial burden in organs of mice biorxiv.org. Conversely, deleting the malQ gene, involved in this compound metabolism in Salmonella, results in increased adhesion due to elevated expression of type 1 fimbriae biorxiv.org. These findings suggest that this compound can modulate Salmonella survival by supporting growth under specific nutrient limitations while simultaneously being detrimental to the infection process in epithelial cells biorxiv.org. The availability of nutrients, including sugars like this compound, in the intestinal environment plays a crucial role in defining the niches for colonizing gut pathogens and can determine the success or failure of colonization due to competition with resident microbiota or dietary influences biorxiv.org. Future research could explore how dietary interventions or the use of probiotics and prebiotics might manipulate the intestinal microbiota to limit the availability of sugars preferred by pathogens, thereby offering novel strategies to combat enteric infections nih.gov.

Table 8.4.1: Role of this compound in Host-Microbe Interactions

MicrobeHost/EnvironmentRole of this compoundImpactSource
Escherichia coli O157:H7 & K-12Mouse IntestineThis compound catabolism provides competitive advantage.Important for intestinal colonization; mutants show defects. nih.govresearchgate.netresearchgate.net
Salmonella Typhimurium (STM)Nitrogen-deficient conditions, Caco-2 cells, miceEnhances growth under nitrogen stress.Reduces SPI-1 expression, decreases invasion of Caco-2 cells, reduces organ burden. biorxiv.org

Therapeutic Potential of this compound-Modulating Pathways

The modulation of this compound-related pathways holds significant therapeutic potential for various diseases. This compound-6'-phosphate glucosidase activity, for example, is particularly relevant in glycogen (B147801) storage diseases, notably Pompe disease. This enzyme is responsible for breaking down this compound-6'-phosphate into glucose and glucose-6-phosphate ontosight.ai. Research is actively exploring this enzyme as a potential therapeutic target for Pompe disease, with investigations into enzyme replacement therapy (ERT) and chaperone therapy to enhance its activity and improve glycogen breakdown in affected individuals ontosight.ai.

The this compound-binding protein (MBP) itself has found applications in drug discovery and structural biology. Its well-understood conformational changes make it an excellent model for studying protein dynamics and allosteric regulation, concepts that are fundamental to rational drug design and enzyme engineering dianarangaves.com. Furthermore, MBP has been successfully employed as a chaperone in experimental vaccine development, where recombinant protein-MBP fusions have demonstrated enhanced immunogenicity spandidos-publications.com. A notable example is a MUC1-MBP fusion protein, which, when combined with Bacillus Calmette-Guerin (BCG), induced both MUC1-specific and nonspecific anti-tumor immunity in mice spandidos-publications.com.

Intriguingly, a molecular switch derived from MBP, known as MBP317-347, initially designed for high affinity to this compound and this compound-like polysaccharides, has shown a low affinity for glucose. This property suggests its potential application in metabolically directed enzyme prodrug therapy (MDEPT). In this innovative strategy, high concentrations of glucose or lactate, often found in cancerous tissues, could serve as activators for such a switch, enabling targeted delivery of therapeutic agents to tumors nih.gov. Beyond these specific applications, this compound itself is a common inactive ingredient in various drug products and is also used as a sweetener drugbank.com. Future research will continue to identify and characterize other this compound-modulating pathways and assess their potential as novel therapeutic targets for a broader spectrum of diseases.

Table 8.5.1: Therapeutic Potential of this compound-Modulating Pathways

Novel Analytical Approaches for this compound Quantification and Characterization

The accurate and sensitive quantification and characterization of this compound are essential across various scientific and industrial domains. High-Performance Liquid Chromatography (HPLC) remains a widely used and highly effective technique for this compound separation and quantification. It is frequently coupled with refractive index (RI) detectors or mass spectrometry (MS), offering high sensitivity, specificity, and quantitative accuracy for this compound detection in complex matrices such as food, beverages, and biological fluids creative-proteomics.commtoz-biolabs.comrsc.org. Gas Chromatography (GC), when combined with appropriate sample preparation, provides an alternative for samples requiring volatile derivatives or complex mixtures, enabling efficient separation and high-resolution quantification of this compound creative-proteomics.com. Mass Spectrometry (MS), particularly in its LC-MS or GC-MS configurations, offers high-throughput this compound analysis, detailed structural characterization, and ultra-low detection limits, making it suitable for trace-level quantification in sensitive applications creative-proteomics.commtoz-biolabs.com. Other chromatographic techniques and Capillary Electrophoresis (CE) are also employed for the physical separation of saccharides rsc.org.

Enzymatic methods provide a biochemical approach to this compound quantification rsc.org. A novel enzymatic determination method has been described, utilizing a cascade involving this compound 1-epimerase, this compound phosphorylase, beta-phosphoglucomutase, and glucose-6-phosphate dehydrogenase for rapid and quantitative this compound determination researchgate.netgoogle.com. Furthermore, the development of novel biosensor systems is advancing, such as a bi-enzymatic system that co-immobilizes alpha-glucosidase (AG) and pyranose oxidase (PyOx) with chitosan (B1678972) and carbon nanotubes for efficient this compound analysis researchgate.net.

In terms of more accessible methods, novel colorimetric approaches, such as those employing in situ formed gelatin-capped silver nanoparticles, demonstrate fast response times and good sensitivity for detecting reducing sugars, including this compound, in food samples. These methods offer a cost-effective alternative to more instrument-intensive chromatographic techniques mdpi.com. Nuclear Magnetic Resonance (NMR) spectroscopy is also emerging as a complementary technique for characterizing this compound-based glycation in full-length proteins. It provides characteristic correlation patterns that enable unambiguous detection of these modifications, serving as a valuable tool for cross-validation with MS-based methods nih.gov. Future research in analytical chemistry will continue to focus on developing even more sensitive, selective, and high-throughput methods, particularly for complex biological and food matrices, and exploring new detection principles for on-site or rapid analysis.

Table 8.6.1: Novel Analytical Approaches for this compound Quantification and Characterization

MethodPrincipleAdvantagesApplicationsSource
High-Performance Liquid Chromatography (HPLC)Separation based on differential partitioning between stationary and mobile phases.High sensitivity, specificity, quantitative accuracy, wide sample range.Food & beverage, fermentation broth, biological tissues. creative-proteomics.commtoz-biolabs.comrsc.org
Gas Chromatography (GC)Separation of volatile derivatives in vapor phase.Efficient separation, high resolution.Industrial and environmental samples. creative-proteomics.com
Mass Spectrometry (MS) (LC-MS, GC-MS)Detection based on mass-to-charge ratio of ions.High-throughput, structural characterization, ultra-low detection limits.Trace-level quantification, complex matrices. creative-proteomics.commtoz-biolabs.com
Enzymatic AssaysBiochemical reactions catalyzed by specific enzymes.Rapid, quantitative, can be highly specific.This compound determination, enzyme activity assays (e.g., amylase). rsc.orgresearchgate.netgoogle.com
Biosensors (e.g., bi-enzymatic systems)Co-immobilized enzymes detect this compound via electrochemical or optical signals.Specific, potentially rapid and portable.This compound analysis, potentially real-time monitoring. researchgate.net
Colorimetric Detection (e.g., gelatin-capped silver nanoparticles)Redox reaction leading to color change.Fast response, good sensitivity, cost-effective.Reducing sugars in food samples. mdpi.com
Nuclear Magnetic Resonance (NMR) SpectroscopyDetection of specific nuclear spins in a magnetic field.Unambiguous detection of this compound-based glycation, complementary to MS.Characterization of protein modifications. nih.gov

Q & A

Basic Research Questions

Q. How can maltose concentration be quantified in experimental samples with high precision?

  • Methodological Answer : this compound quantification is commonly performed via high-performance liquid chromatography (HPLC) with refractive index detection. A standardized protocol involves:

  • Preparing a Resolution Solution with maltotriose, this compound, and glucose (10 mg/g each) to validate column efficiency and resolution (R ≥ 1.6) .
  • Using a Standard Preparation of USP this compound Monohydrate RS dissolved in water, with exact concentration calculated on an anhydrous basis.
  • Chromatographing samples at 80°C using a 7.8-mm × 30-cm column (packing L58) and analyzing peak responses relative to standards. The percentage of this compound is calculated using the formula:
    Percentage=10,000×(CS/CU)×(rU/rS)100×W\text{Percentage} = \frac{10,000 \times (C_S / C_U) \times (r_U / r_S)}{100 \times W}

where CSC_S, CUC_U, rUr_U, rSr_S, and WW represent standard concentration, sample concentration, peak responses, and water content, respectively .

Q. What experimental designs are suitable for studying amylase-maltose interactions?

  • Methodological Answer : A This compound standard curve is critical for amylase activity assays. Key steps include:

  • Part II (Standard Curve) : Preparing this compound dilutions (e.g., 0–2 mg/mL), reacting with DNS reagent to measure reducing sugars, and plotting absorbance vs. concentration .
  • Part III (Amylase Testing) : Using the curve to quantify this compound release from starch hydrolysis. Variables like pH, temperature, and enzyme concentration are controlled, and activity is expressed as µmol this compound/min/mg protein .

Advanced Research Questions

Q. How can response surface methodology (RSM) optimize this compound utilization in microbial bioprocesses?

  • Methodological Answer : RSM with Central Composite Design (CCD) is used to model interactions between variables (e.g., this compound, yeast extract, pH). Steps include:

  • Assigning variables to five levels (-α, -1, 0, +1, +α) and conducting 16–29 experimental runs with center points .
  • Fitting data to a quadratic polynomial equation (e.g., Y=β0+βiXi+βiiXi2+βijXiXjY = \beta_0 + \sum \beta_i X_i + \sum \beta_{ii} X_i^2 + \sum \beta_{ij} X_i X_j) to predict optimal conditions.
  • Validating models via ANOVA, coefficient of determination (R2>0.9R^2 > 0.9), and lack-of-fit tests. For example, Bacillus altitudinis GVK38 achieved maximal amylase production at 5.5% this compound, pH 7.0, and 37°C .

**What methods resolve contradictions in reported optimal this compound concentrations across studies?

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.